![molecular formula C15H28N2O5 B2659685 Tert-butyl N-[5-[(2-methylpropan-2-yl)oxycarbonylamino]-3-oxopentyl]carbamate CAS No. 191222-26-1](/img/structure/B2659685.png)
Tert-butyl N-[5-[(2-methylpropan-2-yl)oxycarbonylamino]-3-oxopentyl]carbamate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Tert-butyl N-[5-[(2-methylpropan-2-yl)oxycarbonylamino]-3-oxopentyl]carbamate: is an organic compound with a complex structure that includes tert-butyl and carbamate functional groups. This compound is often used in organic synthesis and pharmaceutical research due to its unique chemical properties and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-[5-[(2-methylpropan-2-yl)oxycarbonylamino]-3-oxopentyl]carbamate typically involves multiple steps:
-
Formation of the Carbamate Group: : The initial step often involves the reaction of tert-butyl chloroformate with an amine to form the carbamate group. This reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid by-product.
-
Attachment of the Oxopentyl Chain: : The next step involves the introduction of the 3-oxopentyl chain. This can be achieved through a nucleophilic substitution reaction where the carbamate reacts with a suitable electrophile, such as a halogenated oxopentyl compound.
-
Final Assembly: : The final step involves the coupling of the intermediate with 2-methylpropan-2-yl groups. This step often requires the use of protecting groups to ensure that the reactive sites are not interfered with during the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar steps but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the process. Additionally, industrial methods often incorporate purification steps such as crystallization or chromatography to ensure the final product’s purity.
化学反应分析
Types of Reactions
-
Oxidation: : The compound can undergo oxidation reactions, particularly at the oxopentyl chain. Common oxidizing agents include potassium permanganate and chromium trioxide.
-
Reduction: : Reduction reactions can target the carbonyl group in the oxopentyl chain. Sodium borohydride and lithium aluminum hydride are typical reducing agents used.
-
Substitution: : The compound can participate in nucleophilic substitution reactions, especially at the carbamate group. Halogenated reagents are often used in these reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Bases: Triethylamine, sodium hydroxide.
Solvents: Dichloromethane, tetrahydrofuran.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
科学研究应用
Chemistry
In chemistry, tert-butyl N-[5-[(2-methylpropan-2-yl)oxycarbonylamino]-3-oxopentyl]carbamate is used as a building block in the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound can be used to study enzyme interactions and protein modifications. Its ability to form stable carbamate linkages makes it useful in probing biochemical pathways.
Medicine
In medicinal chemistry, the compound is explored for its potential as a prodrug. The carbamate group can be hydrolyzed in vivo to release active pharmaceutical ingredients.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its stability and reactivity make it suitable for various applications, including coatings and adhesives.
作用机制
The mechanism by which tert-butyl N-[5-[(2-methylpropan-2-yl)oxycarbonylamino]-3-oxopentyl]carbamate exerts its effects involves the interaction of its functional groups with molecular targets. The carbamate group can form covalent bonds with nucleophilic sites on proteins and enzymes, altering their activity. The oxopentyl chain can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity and specificity.
相似化合物的比较
Similar Compounds
- Tert-butyl N-(tert-butoxycarbonyloxy)carbamate
- Di-tert-butyl hydrazodiformate
- Potassium tert-butyl N-[2-(trifluoroboranuidyl)ethyl]carbamate
Uniqueness
Tert-butyl N-[5-[(2-methylpropan-2-yl)oxycarbonylamino]-3-oxopentyl]carbamate is unique due to its specific combination of functional groups, which confer distinct reactivity and stability. Compared to similar compounds, it offers a balance of hydrophobic and hydrophilic properties, making it versatile for various applications.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique characteristics
属性
IUPAC Name |
tert-butyl N-[5-[(2-methylpropan-2-yl)oxycarbonylamino]-3-oxopentyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H28N2O5/c1-14(2,3)21-12(19)16-9-7-11(18)8-10-17-13(20)22-15(4,5)6/h7-10H2,1-6H3,(H,16,19)(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLHXIKXGHKUMSK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCC(=O)CCNC(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H28N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(2,5-difluorophenyl)-1-[(3-methylphenyl)methyl]-6-oxo-1,6-dihydropyridine-3-carboxamide](/img/structure/B2659604.png)
![N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(furan-2-ylmethyl)-3-(phenylthio)propanamide](/img/structure/B2659605.png)
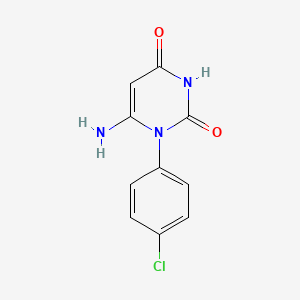
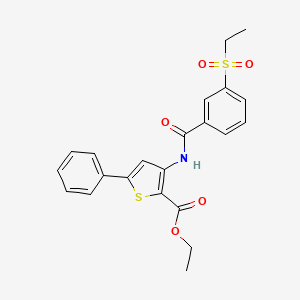
![8-Benzyl-1,2,8-triazaspiro[4.5]decan-3-one](/img/structure/B2659612.png)
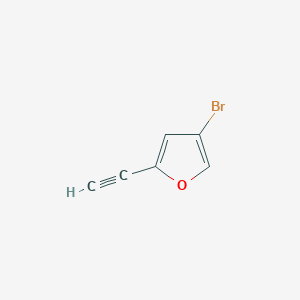
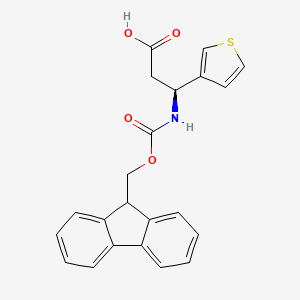
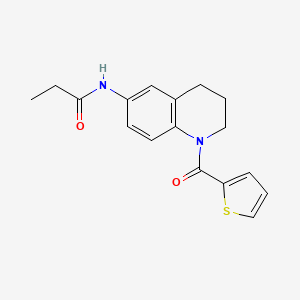

![7-butyl-1,3-dimethyl-5-{[(pyridin-3-yl)methyl]sulfanyl}-1H,2H,3H,4H-[1,3]diazino[4,5-d]pyrimidine-2,4-dione](/img/structure/B2659618.png)

![2-[(1S,5S)-2-Azabicyclo[3.2.0]heptan-1-yl]-5-methyl-1,3,4-oxadiazole](/img/structure/B2659622.png)
![N-[(2-methyl-1H-indol-3-yl)(thiophen-2-yl)methyl]hydroxylamine](/img/structure/B2659625.png)
